3-Sulfinobenzoic acid

Vue d'ensemble

Description

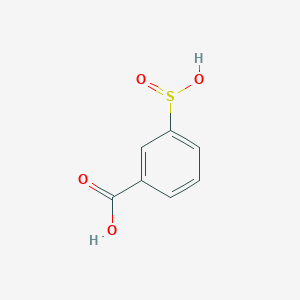

3-Sulfinobenzoic acid is an organic compound with the molecular formula C7H6O4S It is a derivative of benzoic acid where a sulfinyl group is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Sulfinobenzoic acid can be synthesized through several methods. One common method involves the oxidation of 3-sulfanylbenzoic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Sulfinobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 3-sulfonobenzoic acid.

Reduction: Reduction of this compound can yield 3-sulfanylbenzoic acid.

Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 3-Sulfonobenzoic acid.

Reduction: 3-Sulfanylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Inhibition of Enzymes

3-Sulfinobenzoic acid has been utilized in the synthesis of proline derivatives, which are known to inhibit β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria, making the development of inhibitors crucial for effective treatments against bacterial infections. A study demonstrated that derivatives synthesized from this compound showed promising results in inhibiting β-lactamase activity, thereby enhancing the efficacy of β-lactam antibiotics .

Antimicrobial Properties

Research indicates that sulfonic acids, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell death. The effectiveness of this compound as an antimicrobial agent has been tested in various formulations, showing significant inhibition of bacterial growth .

Material Science Applications

Crystal Engineering

The crystal structure of silver salts derived from this compound has been extensively studied. It has been observed that these compounds undergo reversible phase transitions between different crystal forms at varying temperatures. For instance, a study reported a transition from monoclinic to triclinic structures at low temperatures (150-160 K), which is crucial for applications in materials science where stability and structural integrity are paramount .

Metal-Organic Frameworks (MOFs)

this compound serves as a linker in the formation of metal-organic frameworks (MOFs). These frameworks exhibit high surface areas and tunable porosity, making them suitable for gas storage and separation applications. The incorporation of 3-sulfinobenzoate into MOFs has shown improved stability and functionality compared to other linkers .

Analytical Chemistry Applications

Chromatography

In analytical chemistry, this compound is utilized as a derivatizing agent for chromatographic analysis. Its ability to form stable complexes with various analytes enhances detection sensitivity and selectivity in techniques such as High-Performance Liquid Chromatography (HPLC). Studies have demonstrated that using this compound improves the resolution of complex mixtures, particularly in environmental and biological samples .

Mass Spectrometry

The differentiation of regioisomers of sulfobenzoic acids using mass spectrometry has been facilitated by employing this compound as a standard. Its unique mass spectral characteristics allow for accurate identification and quantification of related compounds in complex matrices .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | β-lactamase Inhibition | Effective proline derivatives synthesized |

| Antimicrobial Agent | Significant growth inhibition of bacteria | |

| Material Science | Crystal Engineering | Reversible phase transition observed |

| MOF Formation | Enhanced stability and functionality | |

| Analytical Chemistry | Chromatography | Improved sensitivity and resolution |

| Mass Spectrometry | Accurate differentiation of regioisomers |

Case Studies

- β-Lactamase Inhibition Study : A research team synthesized several proline derivatives from this compound to evaluate their inhibitory effects on different β-lactamases. Results showed that specific derivatives could reduce enzyme activity significantly, suggesting potential therapeutic applications.

- Crystal Structure Analysis : A detailed investigation into the low-temperature behavior of silver salts derived from this compound revealed insights into hydrogen bonding interactions and structural stability, informing future material design strategies.

Mécanisme D'action

The mechanism of action of 3-sulfinobenzoic acid involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect enzymatic activity, signal transduction pathways, and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing oxidative stress and cellular redox balance.

Comparaison Avec Des Composés Similaires

3-Sulfanylbenzoic acid: A precursor to 3-sulfinobenzoic acid, differing by the presence of a sulfanyl group instead of a sulfinyl group.

3-Sulfonobenzoic acid: An oxidized form of this compound with a sulfonyl group.

4-Sulfinobenzoic acid: A positional isomer with the sulfinyl group attached to the fourth position on the benzene ring.

Uniqueness: this compound is unique due to its specific reactivity and ability to undergo multiple types of chemical reactions. Its sulfinyl group provides distinct chemical properties compared to its sulfanyl and sulfonyl counterparts, making it valuable in various research and industrial applications.

Activité Biologique

3-Sulfinobenzoic acid, also known as sodium 3-sulfobenzoate, is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications across various fields. This article delves into the compound's biological properties, structural characteristics, and relevant case studies that highlight its significance in scientific research.

This compound can be represented by the molecular formula and has a molecular weight of 224.16 g/mol. It is typically found as a white to off-white powder that is soluble in water. The compound exists in various forms, including disodium and monosodium salts, which are often used in industrial applications such as dyeing and cosmetics due to their buffering capabilities and pH regulation properties .

Structural Characteristics

The structural analysis of this compound reveals significant insights into its crystallography and interactions at the molecular level. Recent studies have shown that the compound exhibits a reversible phase transition between different crystal structures at varying temperatures, which influences its biological activity . For instance, the low-temperature triclinic structure has been characterized by distinct hydrogen bonding patterns between carboxylic acid groups, which may play a role in its interaction with biological systems.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits inhibitory effects against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. In vitro studies have demonstrated that sodium 3-sulfobenzoate can disrupt bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity and Genotoxicity

Further investigations into the cytotoxic effects of this compound have revealed its potential to induce DNA damage in certain cell lines. A study conducted on Nile tilapia showed that exposure to UO&G-related chemicals, including this compound, resulted in significant genotoxic effects characterized by chromosomal aberrations . This raises important considerations regarding the environmental impact of this compound and its derivatives.

Applications in Pharmaceuticals

In pharmaceutical research, this compound has been explored for its role as a chemical intermediate in drug synthesis. Its properties as a sulfonate make it valuable in formulating drugs with enhanced solubility and bioavailability. Additionally, it has been utilized in the synthesis of metal complexes that exhibit unique biological activities .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of sodium 3-sulfobenzoate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% w/v, suggesting its potential use as a preservative in food and cosmetic products.

| Pathogen | Concentration (w/v) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.5% | 15 |

| Staphylococcus aureus | 0.5% | 18 |

Case Study 2: Genotoxicity Assessment

A study assessing the genotoxic effects of UO&G-related chemicals highlighted the impact of this compound on freshwater fish species. The findings illustrated that exposure led to significant DNA damage, emphasizing the need for careful evaluation of this compound's environmental safety.

Propriétés

IUPAC Name |

3-sulfinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGQEQFRRYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620461 | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-00-0 | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-sulfino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.